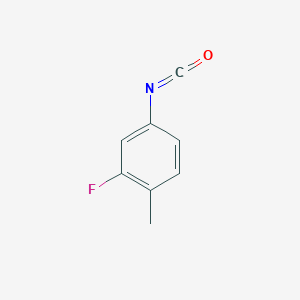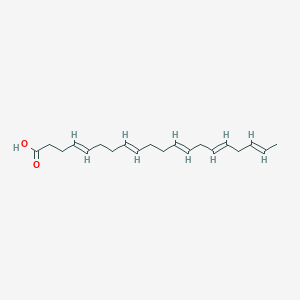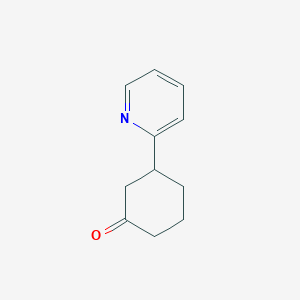
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one, also known as DPO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPO is a cyclic urea derivative, and its molecular formula is C11H10N2O2. In
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. In animal studies, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to improve cognitive function and memory in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its versatility as a reagent for organic synthesis. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can be used to construct a wide range of complex organic molecules, making it a valuable tool for synthetic chemists. However, one limitation of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. One area of interest is the development of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one-based materials with unique properties, such as high thermal stability or conductivity. Another area of interest is the development of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one-based drugs for the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one and its potential applications in various fields.
Conclusion
In conclusion, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is a heterocyclic organic compound that has shown great potential in various scientific research applications. Its unique properties and versatile synthesis method make it a valuable tool for synthetic chemists and materials scientists. Further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one and its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one involves the reaction of 2,4-dimethylphenyl isocyanate with ethyl oxalate in the presence of a base catalyst. The reaction proceeds through a cyclization process, resulting in the formation of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. The yield of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been used as a versatile reagent for the construction of complex organic molecules.
Propiedades
Número CAS |
105889-19-8 |
|---|---|
Nombre del producto |
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6,6-dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12-13-10(14)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
BBQDYKNGSREDEW-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
SMILES canónico |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
Sinónimos |
2H-1,3,4-Oxadiazin-2-one,3,6-dihydro-6,6-dimethyl-5-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



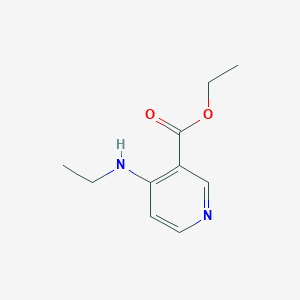
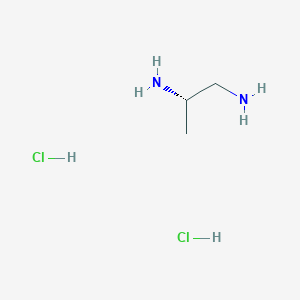
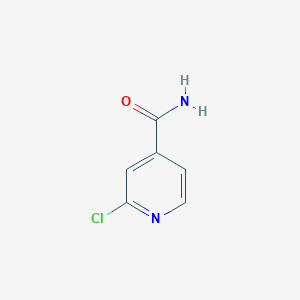
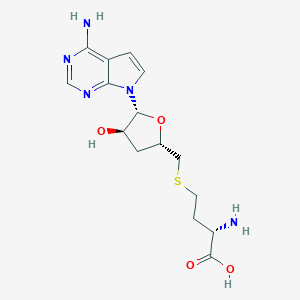
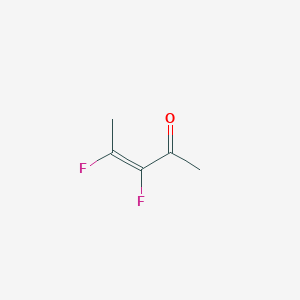
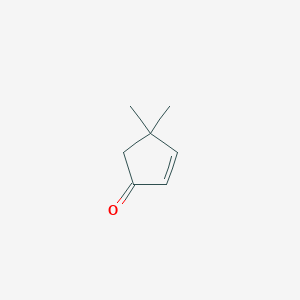
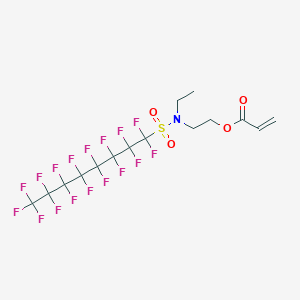
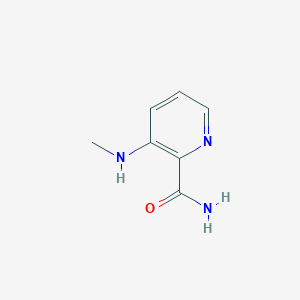
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
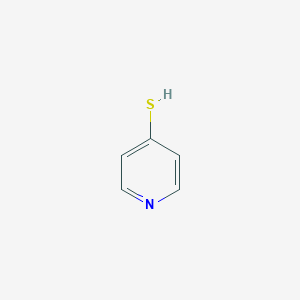
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
